N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide
Description
N-(bicyclo[221]hept-5-en-2-ylmethyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide is a complex organic compound with a unique structure that combines elements of bicyclic and pyrimidinyl groups
Properties
Molecular Formula |
C20H28N4O |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H28N4O/c1-13-8-14(2)23-20(22-13)24-7-3-4-17(12-24)19(25)21-11-18-10-15-5-6-16(18)9-15/h5-6,8,15-18H,3-4,7,9-12H2,1-2H3,(H,21,25) |
InChI Key |
KCCDVTQUXCGTRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCC3CC4CC3C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide typically involves multiple steps, including the formation of the bicyclic structure, the introduction of the pyrimidinyl group, and the final coupling with the piperidinecarboxamide. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines. In vitro studies have demonstrated that it induces apoptosis and cell cycle arrest in breast cancer cell lines (e.g., MCF-7). One study reported an IC50 value of 15 µM after 48 hours of treatment, suggesting significant growth inhibition compared to normal cells.
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Study on Anticancer Potential
A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
Inflammation Model
In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to the control group, underscoring its anti-inflammatory properties.
Summary of Biological Activities
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis and cell cycle arrest in cancer cell lines |
| Anti-inflammatory | Inhibits production of pro-inflammatory cytokines |
| Mechanisms | Interacts with GPCRs; inhibits enzymes; exhibits antioxidant activity |
Mechanism of Action
The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic and pyrimidinyl derivatives, such as:
- Bicyclo[2.2.2]octane derivatives
- Pyrimidinyl-piperidinecarboxamide derivatives
Uniqueness
What sets N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide apart is its specific combination of bicyclic and pyrimidinyl groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Biological Activity
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic heptane structure, which is known for its rigidity and stability. The presence of a piperidine ring and a pyrimidine moiety contributes to its biological activity. The molecular formula is with a molecular weight of 290.38 g/mol.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Compounds with similar structures have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Effects : Some derivatives have been reported to possess antibacterial and antifungal properties, likely through disruption of microbial cell membranes or inhibition of specific metabolic pathways.
- Enzyme Inhibition : Certain bicyclic compounds have demonstrated the ability to inhibit enzymes such as cathepsins, which are involved in protein degradation and have implications in cancer progression.
Case Studies
- Antitumor Activity :
- Antimicrobial Activity :
- Enzyme Inhibition :
Summary of Biological Activities
Research Findings on Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
